![molecular formula C20H19NO4 B5673964 3,4,5-trimethoxy-N-1-naphthylbenzamide](/img/structure/B5673964.png)
3,4,5-trimethoxy-N-1-naphthylbenzamide
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Overview
Description
3,4,5-trimethoxy-N-(1-naphthyl)benzamide is a chemical compound with the molecular formula C20H19NO4 . It is a part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 3,4,5-trimethoxy-N-(1-naphthyl)benzamide is 337.37 . The exact structure can be found in the referenced chemical databases .Scientific Research Applications
- The Schiff base derived from N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+.2Cl-) has been employed for fluoride ion recognition .
- This compound, N-2-[3,4-dimethoxybenzylidene)amino]ethylamine (LH), crystallizes in an orthorhombic system and possesses syn-configuration about the azomethine bond.
- The Bratton–Marshall reagent, a free base of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+.2Cl-), is used for colorimetric analysis of arylamine-type drugs .
- The free base of N-(1-naphthyl)ethylenediamine dihydrochloride forms charge transfer complexes with π-, σ-, and vacant orbital acceptors, exhibiting antibacterial activities .
- Basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for local anesthetic activity .
- While not directly related to N1-(1-naphthyl)-3,4,5-trimethoxybenzamide, it’s worth noting that certain basic esters of 3,4,5-trimethoxybenzoic acid have been studied for antihypertensive activity .
Fluoride Ion Recognition
Colorimetric Analysis of Arylamine Drugs
Antibacterial Activities and Charge Transfer Complexes
Local Anesthetic Activity
Antihypertensive Activity
Enhanced Anticancer Profile
Future Directions
While specific future directions for 3,4,5-trimethoxy-N-1-naphthylbenzamide are not mentioned in the literature, related compounds such as resveratrol and its natural analogue 3,4′,5-trans-Trimethoxystilbene have shown potential in cancer research . This suggests that similar compounds could also have potential applications in medical and pharmaceutical research.
Mechanism of Action
Target of Action
A structurally similar compound, n-1-naphthylphthalamic acid (npa), has been found to interact with pin-formed (pin) auxin transporters . These transporters play a crucial role in the directional intercellular transport of the phytohormone auxin, which is essential for plant growth and development .
Mode of Action
NPA directly associates with and inhibits PIN auxin transporters . This inhibition affects the polar auxin transport, leading to changes in plant growth and development .
Biochemical Pathways
The inhibition of pin auxin transporters by npa affects the auxin pathway . This pathway is responsible for regulating various processes in plants, including cell expansion, division, and differentiation .
Result of Action
The inhibition of pin auxin transporters by npa can lead to changes in plant growth and development, including alterations in cell expansion, division, and differentiation .
properties
IUPAC Name |
3,4,5-trimethoxy-N-naphthalen-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWASYLLUIBHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-naphthyl)-3,4,5-trimethoxybenzamide |
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